(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride (3R)-1-methanesulfonylpiperidin-3-aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18183580
InChI: InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride

CAS No.:

Cat. No.: VC18183580

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride -

Specification

Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71 g/mol
IUPAC Name (3R)-1-methylsulfonylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1
Standard InChI Key MJAGCBBGJUYWPB-FYZOBXCZSA-N
Isomeric SMILES CS(=O)(=O)N1CCC[C@H](C1)N.Cl
Canonical SMILES CS(=O)(=O)N1CCCC(C1)N.Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is (3R)-1-(methylsulfonyl)piperidin-3-amine hydrochloride, reflecting its stereospecific configuration and functional groups . The piperidine ring adopts a chair conformation, with the methanesulfonyl group (–SO₂CH₃) occupying the axial position at the 1-carbon and the amine group (–NH₂) at the equatorial 3-carbon. This spatial arrangement influences its reactivity and interaction with biological targets.

The molecular formula C₆H₁₄ClN₂O₂S corresponds to a molecular weight of 213.71 g/mol. The SMILES notation for the compound is CS(=O)C1CCCN(C1)N.Cl, encoding the sulfonyl group, piperidine backbone, and hydrochloride counterion .

PropertyValue
Molecular FormulaC₆H₁₄ClN₂O₂S
Molecular Weight213.71 g/mol
EC Number851-764-8
IUPAC Name(3R)-1-(methylsulfonyl)piperidin-3-amine hydrochloride

Applications in Pharmaceutical Research

(3R)-1-Methanesulfonylpiperidin-3-amine hydrochloride is primarily utilized as a building block in drug discovery. Piperidine derivatives are prominent in DPP-IV inhibitors, which treat type 2 diabetes by modulating incretin hormones . The sulfonyl group enhances binding affinity to enzymatic pockets, while the chiral center ensures target specificity.

Recent studies hypothesize its role in synthesizing protease inhibitors and kinase modulators, though clinical data remain proprietary .

Future Directions

Further research should prioritize:

  • Pharmacokinetic Studies: Elucidating absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Validation: Confirming efficacy in disease-specific in vitro and in vivo models.

  • Process Optimization: Developing scalable synthetic routes for industrial production.

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